molecular formula C9H10O2 B3028971 1,2-Dihydroxyindan CAS No. 4370-02-9

1,2-Dihydroxyindan

Cat. No. B3028971
CAS RN: 4370-02-9
M. Wt: 150.17 g/mol
InChI Key: YKXXBEOXRPZVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06165777

Procedure details

To a stirred solution of indene (0.5 g, 4.3 m mol), in a mixture of water (2.5 cm3 acetone (5 cm3) and tert-butanol (1.5 cm3), was added 4-methylmorpholine-N-oxide (0.6 g, 5.9 mmol) and a solution of osmium tetroxide in carbon tetrachloride (0.005 g/0.5 cm3). After stirring the reaction mixture for three days, at ambient temperature, a saturated aqueous solution of sodium metabisulphite (0.5 cm3) was added and the stirring was continued for another hour. The reaction mixture was diluted with water (50 cm3), extracted with ethyl acetate (2×50 cm3) and dried (Na2SO4). Distillation of the solvent, from the organic extract, under reduced pressure, gave crude racemic (1R:2S/1S:2R) 1,2-dihydroxy-1,2-dihydroindene as off-white fluffy crystals (0.63 g, 97%) m.pt. 98°-100° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1C2[C:4](=[CH:5][CH:6]=CC=2)[CH:3]=[CH:2]1.[CH3:10][C:11]([CH3:13])=[O:12].C[N+]1([O-])CC[O:18]CC1.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O.C(Cl)(Cl)(Cl)Cl.[Os](=O)(=O)(=O)=O.C(O)(C)(C)C>[OH:12][CH:11]1[C:13]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:1][CH:10]1[OH:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued for another hour
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
Distillation of the solvent

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC1C(CC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06165777

Procedure details

To a stirred solution of indene (0.5 g, 4.3 m mol), in a mixture of water (2.5 cm3 acetone (5 cm3) and tert-butanol (1.5 cm3), was added 4-methylmorpholine-N-oxide (0.6 g, 5.9 mmol) and a solution of osmium tetroxide in carbon tetrachloride (0.005 g/0.5 cm3). After stirring the reaction mixture for three days, at ambient temperature, a saturated aqueous solution of sodium metabisulphite (0.5 cm3) was added and the stirring was continued for another hour. The reaction mixture was diluted with water (50 cm3), extracted with ethyl acetate (2×50 cm3) and dried (Na2SO4). Distillation of the solvent, from the organic extract, under reduced pressure, gave crude racemic (1R:2S/1S:2R) 1,2-dihydroxy-1,2-dihydroindene as off-white fluffy crystals (0.63 g, 97%) m.pt. 98°-100° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1C2[C:4](=[CH:5][CH:6]=CC=2)[CH:3]=[CH:2]1.[CH3:10][C:11]([CH3:13])=[O:12].C[N+]1([O-])CC[O:18]CC1.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O.C(Cl)(Cl)(Cl)Cl.[Os](=O)(=O)(=O)=O.C(O)(C)(C)C>[OH:12][CH:11]1[C:13]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:1][CH:10]1[OH:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued for another hour
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
Distillation of the solvent

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC1C(CC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06165777

Procedure details

To a stirred solution of indene (0.5 g, 4.3 m mol), in a mixture of water (2.5 cm3 acetone (5 cm3) and tert-butanol (1.5 cm3), was added 4-methylmorpholine-N-oxide (0.6 g, 5.9 mmol) and a solution of osmium tetroxide in carbon tetrachloride (0.005 g/0.5 cm3). After stirring the reaction mixture for three days, at ambient temperature, a saturated aqueous solution of sodium metabisulphite (0.5 cm3) was added and the stirring was continued for another hour. The reaction mixture was diluted with water (50 cm3), extracted with ethyl acetate (2×50 cm3) and dried (Na2SO4). Distillation of the solvent, from the organic extract, under reduced pressure, gave crude racemic (1R:2S/1S:2R) 1,2-dihydroxy-1,2-dihydroindene as off-white fluffy crystals (0.63 g, 97%) m.pt. 98°-100° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1C2[C:4](=[CH:5][CH:6]=CC=2)[CH:3]=[CH:2]1.[CH3:10][C:11]([CH3:13])=[O:12].C[N+]1([O-])CC[O:18]CC1.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O.C(Cl)(Cl)(Cl)Cl.[Os](=O)(=O)(=O)=O.C(O)(C)(C)C>[OH:12][CH:11]1[C:13]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:1][CH:10]1[OH:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued for another hour
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
Distillation of the solvent

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC1C(CC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06165777

Procedure details

To a stirred solution of indene (0.5 g, 4.3 m mol), in a mixture of water (2.5 cm3 acetone (5 cm3) and tert-butanol (1.5 cm3), was added 4-methylmorpholine-N-oxide (0.6 g, 5.9 mmol) and a solution of osmium tetroxide in carbon tetrachloride (0.005 g/0.5 cm3). After stirring the reaction mixture for three days, at ambient temperature, a saturated aqueous solution of sodium metabisulphite (0.5 cm3) was added and the stirring was continued for another hour. The reaction mixture was diluted with water (50 cm3), extracted with ethyl acetate (2×50 cm3) and dried (Na2SO4). Distillation of the solvent, from the organic extract, under reduced pressure, gave crude racemic (1R:2S/1S:2R) 1,2-dihydroxy-1,2-dihydroindene as off-white fluffy crystals (0.63 g, 97%) m.pt. 98°-100° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1C2[C:4](=[CH:5][CH:6]=CC=2)[CH:3]=[CH:2]1.[CH3:10][C:11]([CH3:13])=[O:12].C[N+]1([O-])CC[O:18]CC1.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O.C(Cl)(Cl)(Cl)Cl.[Os](=O)(=O)(=O)=O.C(O)(C)(C)C>[OH:12][CH:11]1[C:13]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:1][CH:10]1[OH:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued for another hour
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
Distillation of the solvent

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC1C(CC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.